The synthesis of 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride can be achieved through several methodologies. A notable synthetic route involves the condensation of appropriate precursors under controlled conditions.
For instance, one method involves heating a mixture of 5-chloro-4-formylpyrrole derivatives with malonic acid in the presence of a base like sodium acetate in ethanol to yield the desired hexahydropyrazolo compound .
The molecular structure of 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride features a fused ring system consisting of both pyrazole and azepine moieties.
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target proteins.
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride primarily involves modulation of serotonin receptors.
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride has several notable applications:
The ongoing research into this compound aims to elucidate further its mechanisms and enhance its efficacy for clinical applications.
The systematic name "1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride" defines a bicyclic heterocycle with a pyrazole ring fused to a partially saturated azepine ring. The base structure (without the 3-ol hydroxyl or dihydrochloride salt) is designated as 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine (CAS 1029720-47-5), with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol [8]. The "3-ol" suffix indicates a hydroxyl group at the 3-position of the pyrazole ring, while "dihydrochloride" confirms the compound's salt form with two HCl molecules. This core scaffold is distinct from isomeric frameworks like pyrazolo[3,4-b]azepine (e.g., CAS 585518-82-7) [6], where fusion occurs at different ring bonds.
Structurally, the molecule features:
Table 1: Structural Variants of Pyrazolo-Azepine Derivatives
Substituent/R-Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
None (Base) | 1029720-47-5 | C₇H₁₁N₃ | 137.18 [8] |
3-(4-Chlorophenyl) | Not specified | C₁₃H₁₄ClN₃ | 247.73 [5] |
3-[2-(1-Piperidinyl)ethyl] | 585518-82-7 | C₁₄H₂₄N₄ | 248.37 [6] |
2-Cyclobutyl-3-(4-cyanophenyl) | 851376-12-0 | C₁₈H₂₀N₄ | 292.38 [9] |
The synthetic exploration of pyrazolo-azepines accelerated in the early 2000s, driven by their structural similarity to neuroactive templates like hexahydroazepino[4,5-b]indole (noribogaminalog) [10]. Key patents highlight their therapeutic potential:
Table 2: Key Patents for Pyrazolo[3,4-d]azepine Applications
Patent/Publication | Focus | Therapeutic Application | Notable Derivatives |
---|---|---|---|
US7985756B2 [2] | PDE4/PDE10 inhibition | Cognitive enhancement, Neurogenesis | Rolipram-analogous structures |
WO2008036678A2 [4] | PPAR agonists + neurogenic agents | Neurodegenerative disorders | 3-Aryl-substituted variants |
Pyrazolo[3,4-d]azepin-3-ol derivatives exhibit pronounced activity at serotonin receptors, particularly 5-HT₇. The 3-(4-chlorophenyl) variant (C₁₃H₁₄ClN₃) is explicitly linked to 5-HT₇R modulation in human studies [5], which influences:
Table 3: Serotonin Receptor Binding Profiles of Related Scaffolds
Compound Class | Primary Receptor Target | Functional Role | Evidence Source |
---|---|---|---|
Pyrazolo[3,4-d]azepin-3-ol | 5-HT₇ | Neurogenesis, Synaptic plasticity | ChemSpider data [5] |
Hexahydroazepino[4,5-b]indole (Noribogaminalog) | 5-HT₂A/α7-nAChR | Anti-addictive, Antidepressant | Journal of Medicinal Chemistry [10] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0